molecular formula C9H5F5O3 B6178904 3-(1,1,2,2,2-pentafluoroethoxy)benzoic acid CAS No. 123876-27-7

3-(1,1,2,2,2-pentafluoroethoxy)benzoic acid

Cat. No.: B6178904
CAS No.: 123876-27-7
M. Wt: 256.13 g/mol
InChI Key: BCGBIUZYGBHRRB-UHFFFAOYSA-N
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Description

3-(1,1,2,2,2-pentafluoroethoxy)benzoic acid is a fluorinated aromatic carboxylic acid. It is characterized by the presence of a pentafluoroethoxy group attached to the benzene ring, which significantly influences its chemical properties. This compound is of interest in various fields due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1,2,2,2-pentafluoroethoxy)benzoic acid typically involves the reaction of 3-hydroxybenzoic acid with pentafluoroethanol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of dehydrating agents to facilitate the formation of the ether bond.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(1,1,2,2,2-pentafluoroethoxy)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The aromatic ring can participate in electrophilic substitution reactions due to the electron-withdrawing effect of the pentafluoroethoxy group.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde under appropriate conditions.

    Oxidation Reactions: The compound can undergo oxidation to form more oxidized derivatives, such as carboxylates.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogens and nitrating agents, often under acidic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration can yield nitro derivatives, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

3-(1,1,2,2,2-pentafluoroethoxy)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(1,1,2,2,2-pentafluoroethoxy)benzoic acid is primarily influenced by its ability to interact with various molecular targets. The pentafluoroethoxy group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential biological activities, as it can interact with intracellular targets and disrupt cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,1,2,2,2-pentafluoroethyl)benzoic acid
  • 3-(1,1,2,2,2-pentafluoroethoxy)benzoic acid

Uniqueness

This compound is unique due to the specific positioning of the pentafluoroethoxy group on the benzene ring. This positioning significantly influences its reactivity and properties compared to other similar compounds. The electron-withdrawing effect of the pentafluoroethoxy group makes it more reactive in electrophilic substitution reactions and enhances its potential biological activities.

Properties

CAS No.

123876-27-7

Molecular Formula

C9H5F5O3

Molecular Weight

256.13 g/mol

IUPAC Name

3-(1,1,2,2,2-pentafluoroethoxy)benzoic acid

InChI

InChI=1S/C9H5F5O3/c10-8(11,12)9(13,14)17-6-3-1-2-5(4-6)7(15)16/h1-4H,(H,15,16)

InChI Key

BCGBIUZYGBHRRB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC(C(F)(F)F)(F)F)C(=O)O

Purity

95

Origin of Product

United States

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